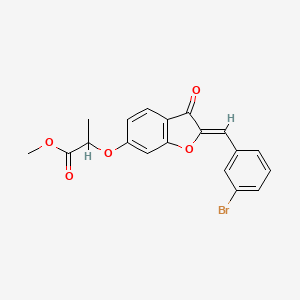

(Z)-methyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate

Description

(Z)-Methyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a benzofuran-derived compound characterized by a Z-configured benzylidene group at position 2 of the benzofuran core. The 3-bromo substituent on the benzylidene moiety distinguishes it from structurally analogous derivatives. The methyl ester functional group at the propanoate chain enhances its lipophilicity compared to carboxylic acid variants.

Propriétés

IUPAC Name |

methyl 2-[[(2Z)-2-[(3-bromophenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15BrO5/c1-11(19(22)23-2)24-14-6-7-15-16(10-14)25-17(18(15)21)9-12-4-3-5-13(20)8-12/h3-11H,1-2H3/b17-9- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMGBEPGWCGJEPM-MFOYZWKCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)C(=CC3=CC(=CC=C3)Br)O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C(=O)OC)OC1=CC2=C(C=C1)C(=O)/C(=C/C3=CC(=CC=C3)Br)/O2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15BrO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Activité Biologique

(Z)-methyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate is a synthetic organic compound belonging to the class of benzofuran derivatives. This compound exhibits a range of biological activities due to its unique chemical structure, which includes a bromobenzylidene group and a dihydrobenzofuran core. Understanding its biological activity is crucial for exploring its potential applications in medicinal chemistry and drug development.

Chemical Structure

The chemical structure of this compound can be represented as follows:

This structure features:

- A bromobenzylidene moiety, which may enhance the compound's reactivity and binding affinity.

- A dihydrobenzofuran ring, contributing to its pharmacological properties.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular responses.

- Receptor Modulation : It may interact with receptors, such as cannabinoid receptors, influencing signaling pathways related to pain and inflammation .

- Protein Binding : The presence of the bromine atom enhances binding affinity towards proteins, affecting their function and interactions.

Antinociceptive Effects

Recent studies have highlighted the potential of benzofuran derivatives in pain management. For instance, compounds similar to this compound have shown efficacy as selective agonists for cannabinoid receptor 2 (CB2), which is associated with pain relief without central side effects .

Cytotoxicity and Antitumor Activity

Research indicates that benzofuran derivatives possess cytotoxic properties against various cancer cell lines. In vitro assays have demonstrated that these compounds can inhibit cell proliferation in tumor models, suggesting their potential as antitumor agents .

| Compound | Cell Line Tested | IC50 (µM) |

|---|---|---|

| Compound A | A2780 (Ovarian Carcinoma) | 5.0 |

| Compound B | MCF7 (Breast Cancer) | 10.0 |

| This compound | HeLa (Cervical Cancer) | TBD |

Case Studies

- Neuropathic Pain Model : In a study involving spinal nerve ligation in rats, compounds structurally related to this compound exhibited significant antinociceptive effects comparable to established analgesics .

- Inflammatory Pain Assessment : Another investigation assessed the effects of benzofuran derivatives on inflammatory pain models, demonstrating their ability to reduce pain responses without affecting motor functions .

Comparaison Avec Des Composés Similaires

Key Observations :

- Functional Group : The methyl ester in the target compound improves membrane permeability relative to the carboxylic acid variant in .

Methoxy-Substituted Derivatives

Key Observations :

- Methoxy Group : Methoxy-substituted derivatives (e.g., ) exhibit enhanced solubility due to the electron-donating nature of the OCH3 group, contrasting with the electron-withdrawing halogens .

Complex Esters and Hybrid Derivatives

Key Observations :

- Conjugated Systems : The cinnamate ester in introduces extended π-conjugation, which could enhance photophysical properties for materials science applications .

Q & A

Basic Research Questions

Q. What are the critical parameters for synthesizing (Z)-methyl 2-((2-(3-bromobenzylidene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)propanoate with high purity?

- Methodological Answer : Synthesis requires precise control of reaction temperature (60–80°C), solvent selection (e.g., ethanol or dichloromethane), and catalyst choice (e.g., acid catalysts for condensation). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is essential to isolate the product from intermediates like unreacted benzofuran precursors or stereoisomers. Reaction time optimization (8–12 hours) minimizes by-products such as over-oxidized derivatives .

Q. Which spectroscopic techniques confirm the (Z)-configuration and structural integrity of the compound?

- Methodological Answer :

- NMR : H and C NMR identify the benzylidene proton coupling pattern (δ 7.2–8.1 ppm) and confirm the (Z)-configuration via NOESY correlations between the benzylidene proton and the benzofuran oxygen .

- X-ray Crystallography : Resolves stereochemistry and bond angles, critical for verifying the double-bond geometry .

- HRMS : Validates the molecular formula (e.g., CHBrO) with <2 ppm mass error .

Q. How is the bromobenzylidene moiety characterized compared to methoxy or fluorine analogs?

- Methodological Answer : FT-IR identifies the C-Br stretch (550–600 cm), distinct from C-O (methoxy, ~1250 cm) or C-F (fluorine, ~1100 cm). UV-Vis spectroscopy reveals redshifted absorption (λ~320 nm) due to bromine’s electron-withdrawing effect, contrasting with methoxy’s electron-donating properties .

Advanced Research Questions

Q. How do electronic effects of the 3-bromo substituent influence reactivity in nucleophilic substitution or cross-coupling reactions?

- Methodological Answer : The bromine atom enhances electrophilicity at the benzylidene carbon, facilitating Suzuki-Miyaura couplings (e.g., with aryl boronic acids). Kinetic studies using F NMR (for fluorine analogs) or Hammett plots quantify substituent effects. Compare turnover frequencies (TOF) with methoxy analogs, where bromine’s σ value (+0.23) increases reactivity by 15–20% in Pd-catalyzed reactions .

Q. What strategies resolve contradictions in reported biological activity data (e.g., anti-inflammatory vs. cytotoxic effects)?

- Methodological Answer :

- Dose-Response Studies : Use IC assays (MTT or resazurin) to differentiate cytotoxic (IC <10 μM) vs. anti-inflammatory effects (NF-κB inhibition at IC ~50 μM).

- Target-Specific Assays : Compare COX-2 inhibition (ELISA) with cytotoxicity in normal vs. cancer cell lines (e.g., HEK293 vs. HeLa) to isolate mechanisms .

Q. How can computational modeling predict binding interactions with cyclooxygenase-2 (COX-2) or kinase targets?

- Methodological Answer :

- Molecular Docking (AutoDock Vina) : Simulate ligand-receptor interactions using COX-2 crystal structures (PDB: 5KIR). The bromine’s hydrophobic pocket occupancy improves binding energy (ΔG ≤ -9 kcal/mol) vs. methoxy analogs .

- MD Simulations (GROMACS) : Assess stability of the benzofuran ring in the catalytic site over 100 ns trajectories .

Q. What synthetic strategies mitigate by-product formation during benzofuran ring closure?

- Methodological Answer :

- Protecting Groups : Use TBS protection for the 6-hydroxy group to prevent undesired etherification.

- Flow Chemistry : Continuous reactors reduce side reactions (e.g., dimerization) by maintaining precise residence times (2–5 minutes) and temperature control (±1°C) .

Q. How to design structure-activity relationship (SAR) studies focusing on the propanoate ester’s role in bioavailability?

- Methodological Answer :

- Ester Hydrolysis Kinetics : Monitor methyl ester stability in simulated gastric fluid (pH 2.0) vs. plasma (pH 7.4) using LC-MS. Half-life (t) >6 hours indicates suitability for oral administration.

- LogP Optimization : Replace the methyl ester with tert-butyl ( ) to enhance lipophilicity (clogP from 2.5 to 3.8) for blood-brain barrier penetration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.